
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to a dithiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline can be synthesized through a multi-step process. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of dimethyl ether as the methylating agent. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline exerts its effects involves its interaction with various molecular targets. The compound can act as an electron donor, influencing redox reactions and interacting with biological molecules. Its effects are mediated through pathways involving oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler analog with similar chemical properties but lacking the dithiane ring.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another related compound used in organic electronics.
Uniqueness
N,N-Dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline is unique due to the presence of the dithiane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
105728-65-2 |
|---|---|
Molekularformel |
C18H21NS2 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-phenyl-1,3-dithian-2-yl)aniline |
InChI |
InChI=1S/C18H21NS2/c1-19(2)17-11-9-16(10-12-17)18(20-13-6-14-21-18)15-7-4-3-5-8-15/h3-5,7-12H,6,13-14H2,1-2H3 |
InChI-Schlüssel |
LSUTVLZXODCFKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2(SCCCS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


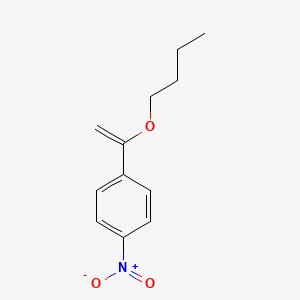
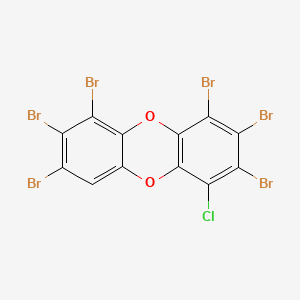
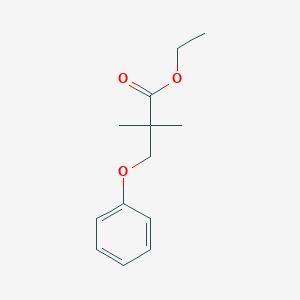
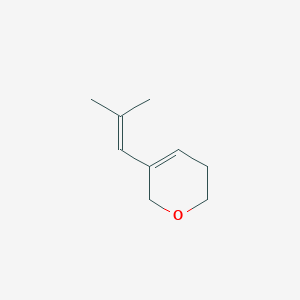

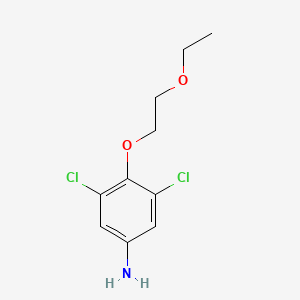
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
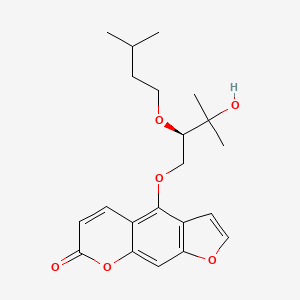
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
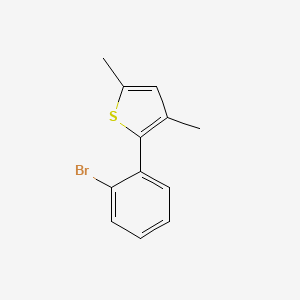
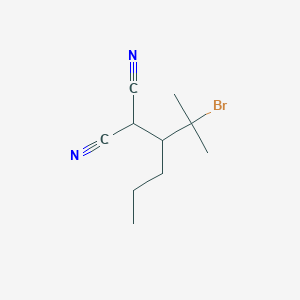
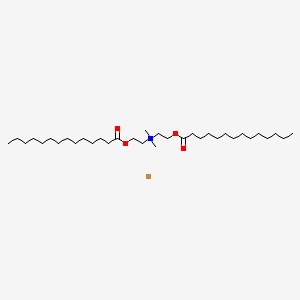
![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
